molecular formula C15H18N2O2 B14990187 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide

Cat. No.: B14990187
M. Wt: 258.32 g/mol
InChI Key: AHDZVYUXLGTJAE-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide is a chemical compound with a molecular formula of C14H18N2O2. It belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide typically involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with pentanoyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H18N2O2

Molecular Weight

258.32 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]pentanamide

InChI

InChI=1S/C15H18N2O2/c1-3-4-5-14(18)16-15-10-13(17-19-15)12-8-6-11(2)7-9-12/h6-10H,3-5H2,1-2H3,(H,16,18)

InChI Key

AHDZVYUXLGTJAE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC(=NO1)C2=CC=C(C=C2)C

Origin of Product

United States

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